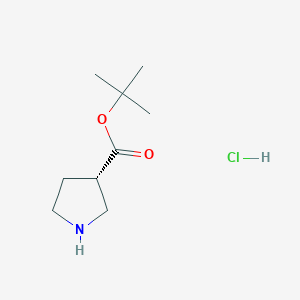![molecular formula C13H22N2S B6164970 [2-(benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine CAS No. 1250535-54-6](/img/no-structure.png)
[2-(benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine, or BDEA for short, is an organic compound that belongs to the family of organosulfur compounds. It is a colorless liquid with a pungent odor and a boiling point of 178 °C. BDEA has been used in scientific research for a variety of applications, including synthesis, biochemical and physiological effects, and future directions.
科学的研究の応用
BDEA has been used in scientific research for a variety of applications. It has been used as a reagent in the synthesis of other compounds, such as 2,6-dibromo-3-methylpyridine. It has also been used as a catalyst in the synthesis of polymers and as an inhibitor of the enzyme acetylcholinesterase. BDEA has also been used to study the biochemical and physiological effects of organosulfur compounds.
作用機序
The mechanism of action of BDEA is not fully understood. However, it is believed that BDEA acts as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter involved in the transmission of signals between nerve cells. By inhibiting acetylcholinesterase, BDEA increases the levels of acetylcholine in the body, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of BDEA have been studied in laboratory experiments. BDEA has been shown to have an inhibitory effect on the enzyme acetylcholinesterase. This inhibition leads to an increase in acetylcholine levels in the body, which can lead to an increase in alertness, memory, and learning. Additionally, BDEA has been shown to have an anti-inflammatory effect, which can be beneficial in the treatment of certain conditions.
実験室実験の利点と制限
The use of BDEA in laboratory experiments offers several advantages. BDEA is cost-effective and easy to synthesize, making it attractive for laboratory experiments. Additionally, BDEA has a wide range of applications, making it a versatile reagent for laboratory experiments. However, there are some limitations to the use of BDEA in laboratory experiments. BDEA is a toxic compound and should be handled with caution. Additionally, the effects of BDEA on the body are not fully understood, and further research is needed to determine the safety of its use in laboratory experiments.
将来の方向性
There are several potential future directions for research on BDEA. One potential direction is to further study the biochemical and physiological effects of BDEA in laboratory experiments. Additionally, further research is needed to explore the potential therapeutic applications of BDEA. Finally, further research is needed to explore the potential use of BDEA as a catalyst in the synthesis of polymers.
合成法
BDEA can be synthesized by a two-step process. The first step involves the reaction of benzyl bromide with aqueous sodium sulfide to form benzyl sulfide. The second step involves the reaction of benzyl sulfide with dimethylamine in the presence of a strong base such as sodium hydroxide to form BDEA. This method of synthesis is simple and cost-effective, making it attractive for laboratory experiments.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for [2-(benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine involves the reaction of 2-(benzylsulfanyl)ethanamine with 2-bromo-N,N-dimethylethanamine in the presence of a base.", "Starting Materials": [ "2-(benzylsulfanyl)ethanamine", "2-bromo-N,N-dimethylethanamine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-(benzylsulfanyl)ethanamine in a suitable solvent (e.g. ethanol).", "Step 2: Add the base (e.g. sodium hydroxide) to the solution and stir for a few minutes.", "Step 3: Add 2-bromo-N,N-dimethylethanamine to the solution and stir for several hours at room temperature.", "Step 4: Quench the reaction by adding an acid (e.g. hydrochloric acid) to the solution.", "Step 5: Extract the product with a suitable organic solvent (e.g. diethyl ether).", "Step 6: Purify the product by column chromatography or recrystallization." ] } | |
CAS番号 |
1250535-54-6 |
製品名 |
[2-(benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine |
分子式 |
C13H22N2S |
分子量 |
238.4 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




